N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide
CAS No.:
Cat. No.: VC16341210
Molecular Formula: C19H17N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | N-(1H-indol-6-yl)-2-(4-methylindol-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H17N3O/c1-13-3-2-4-18-16(13)8-10-22(18)12-19(23)21-15-6-5-14-7-9-20-17(14)11-15/h2-11,20H,12H2,1H3,(H,21,23) |
| Standard InChI Key | GEEKYUFBCXBJMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of two indole rings: one substituted at the 6-position with an acetamide group and the other at the 4-position with a methyl group. The acetamide bridge (-NH-C(=O)-CH₂-) connects the nitrogen of the 4-methylindole to the 6-position of the second indole moiety. This configuration introduces both hydrophobicity (from the aromatic indole rings) and polarity (from the acetamide group), influencing its solubility and interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | N-(1H-indol-6-yl)-2-(4-methylindol-1-yl)acetamide |
| SMILES Notation | CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
| InChI Key | GEEKYUFBCXBJMD-UHFFFAOYSA-N |
The methyl group at the 4-position of the indole ring enhances steric bulk, potentially modulating receptor binding affinity, while the acetamide group facilitates hydrogen bonding with biological targets.
Spectral and Stereochemical Features
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous indole-acetamide derivatives exhibit characteristic peaks in their NMR spectra:
-
¹H NMR: Signals between δ 6.5–8.0 ppm for aromatic protons, δ 3.5–4.5 ppm for methylene groups adjacent to carbonyls, and δ 2.0–3.0 ppm for methyl substituents.
-
¹³C NMR: Carbonyl carbons resonate near δ 170 ppm, with indole carbons appearing between δ 100–150 ppm.
The compound’s planar structure suggests limited stereoisomerism, though rotational flexibility around the acetamide bridge could lead to conformational diversity in solution.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide typically involves a multi-step sequence:
-
Indole Ring Formation: The 4-methylindole moiety is synthesized via Fischer indole synthesis, employing phenylhydrazine and a ketone precursor under acidic conditions.
-
Acetamide Coupling: The methylindole is reacted with chloroacetyl chloride to form 2-chloro-N-(4-methyl-1H-indol-1-yl)acetamide, followed by nucleophilic substitution with 6-aminoindole.
Critical parameters include:
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
-
Catalysts: Lewis acids like ZnCl₂ improve yields in indole formation.
-
Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation.
Table 2: Optimization Conditions for Key Steps
| Step | Optimal Conditions | Yield (%) |
|---|---|---|
| Indole Formation | H₂SO₄, EtOH, 70°C, 12 h | 65–75 |
| Acetamide Coupling | DMF, K₂CO₃, 80°C, 8 h | 50–60 |
Purification and Characterization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product, which is characterized via LC-MS and elemental analysis. Purity thresholds >95% are achievable with iterative recrystallization using ethanol-water mixtures.
Biological Activity and Mechanism of Action
Mechanistic Hypotheses
The dual indole-acetamide structure suggests multi-target engagement:
-
Receptor Tyrosine Kinases (RTKs): Indole rings may occupy hydrophobic pockets in kinase domains, while the acetamide group hydrogen-bonds with catalytic residues.
-
DNA Intercalation: Planar indole systems could insert between DNA base pairs, inhibiting replication.
-
Enzyme Inhibition: The compound may competitively inhibit tryptophan-processing enzymes like IDO1, altering immune responses .
Comparative Analysis with Structural Analogs
Activity Trends in Indole-Acetamide Derivatives
Modifying substituents on the indole rings significantly alters bioactivity:
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Structural Variation | IC₅₀ (Cancer Cells) | Solubility (mg/mL) |
|---|---|---|---|
| N-(1H-indol-6-yl)-2-(4-methyl-1H-indol-1-yl)acetamide | 4-methyl, 6-acetamide | 2.1 µM (MCF-7) | 0.15 |
| N-(1H-indol-3-yl)-2-acetamide | 3-acetamide | 5.8 µM | 0.30 |
| 5-Methoxy-N-(pyridinyl)indole | Pyridine substitution | 10.4 µM | 0.45 |
The 4-methyl substitution in the target compound enhances cytotoxic potency but reduces aqueous solubility compared to analogs with polar groups.
Research Gaps and Future Directions
Unaddressed Questions
-
In Vivo Pharmacokinetics: No data exist on oral bioavailability, metabolism, or toxicity profiles.
-
Target Identification: Proteomic studies are needed to map binding partners.
-
Formulation Strategies: Nanoparticle encapsulation could mitigate solubility limitations.
Strategic Recommendations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume